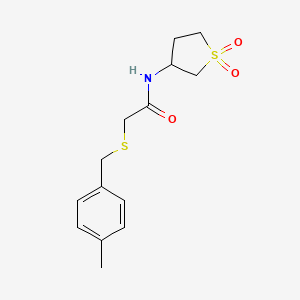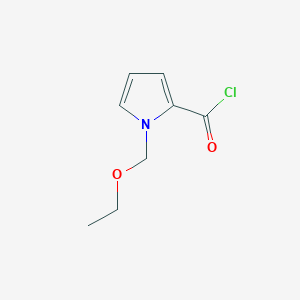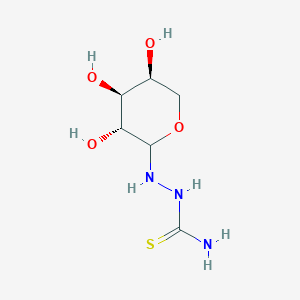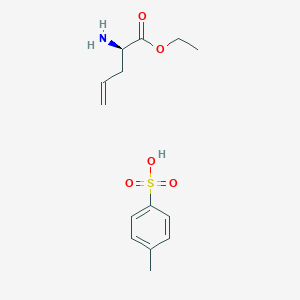
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide is a chemical compound with a complex structure that includes a dioxidotetrahydrothiophene ring and a methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated precursors and thiols are commonly used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-chlorobenzyl)thio)acetamide
Uniqueness
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications that require precise molecular interactions and specific reactivity.
Properties
Molecular Formula |
C14H19NO3S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H19NO3S2/c1-11-2-4-12(5-3-11)8-19-9-14(16)15-13-6-7-20(17,18)10-13/h2-5,13H,6-10H2,1H3,(H,15,16) |
InChI Key |
YCTOAQRJADICLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)

![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)






![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)


